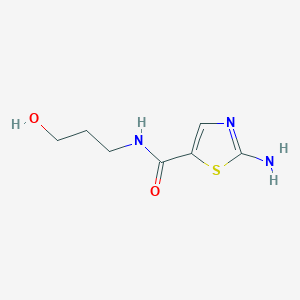

2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(3-hydroxypropyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c8-7-10-4-5(13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H2,8,10)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFVNNAXYNQIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(=O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide

CAS Number: 1538218-73-3 Molecular Formula: C₇H₁₁N₃O₂S Molecular Weight: 201.25 g/mol

Introduction

2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide is a distinct chemical entity belonging to the broader class of 2-aminothiazole-5-carboxamides. While specific research on this particular molecule is not extensively published, the 2-aminothiazole core is a well-established and highly valued scaffold in medicinal chemistry and drug discovery.[1][2] This guide provides a comprehensive overview of this compound, drawing upon the extensive knowledge of the 2-aminothiazole-5-carboxamide class to infer its likely chemical properties, synthesis, and potential biological significance. The primary audience for this guide includes researchers, scientists, and professionals in drug development who are interested in the potential applications of this and related molecules.

Physicochemical Properties

While detailed experimental data for this specific compound is sparse, its basic properties can be derived from supplier information and computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂S | [3][4] |

| Molecular Weight | 201.25 | [3][4] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically ≥95% | [3] |

| Storage | 2-8°C in a dark, inert atmosphere | [5] |

| PubChem CID | 82671174 | [3] |

Synthesis of this compound: A Proposed Pathway

Below is a proposed, detailed experimental protocol for the synthesis of this compound, adapted from similar syntheses of related compounds.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-Ethoxy-N-(3-hydroxypropyl)acrylamide

-

To a stirred solution of 3-amino-1-propanol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0-5°C, add 3-ethoxyacryloyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with 1N hydrochloric acid at 0-10°C.

-

Dilute the mixture with water and concentrate under reduced pressure to obtain a slurry.

-

Extract the aqueous slurry with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve (E)-3-ethoxy-N-(3-hydroxypropyl)acrylamide (1.0 equivalent) in a mixture of dioxane and water.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution and stir at room temperature.

-

After the formation of the bromo-intermediate (as monitored by TLC), add thiourea (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activities and Potential Applications of the 2-Aminothiazole-5-Carboxamide Scaffold

The 2-aminothiazole-5-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This suggests that this compound may also possess interesting pharmacological properties.

Kinase Inhibition

A significant body of research has focused on 2-aminothiazole-5-carboxamides as potent kinase inhibitors. These compounds have been shown to target various kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.

-

Src-Family Kinase Inhibition: The 2-aminothiazole scaffold was identified as a novel template for Src family kinase inhibitors.[8] Extensive structure-activity relationship (SAR) studies led to the discovery of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[8]

-

p38α MAP Kinase Inhibition: A series of 2-amino-N-arylthiazole-5-carboxamides have been developed as potent and orally efficacious inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[9]

-

Other Kinase Targets: Derivatives of this scaffold have also been investigated as inhibitors of other kinases, including p56(Lck), c-Met, and Aurora kinases, highlighting the versatility of this chemical class in targeting different components of the kinome.[10][11][12]

Potential Signaling Pathway Involvement

Given the prevalence of kinase inhibition within this class of compounds, it is plausible that this compound could modulate key cellular signaling pathways.

Caption: Potential kinase inhibition by 2-aminothiazole derivatives.

Other Potential Biological Activities

Beyond kinase inhibition, the 2-aminothiazole core is associated with a diverse array of biological activities, including:

-

Antimicrobial and Antifungal Activity

-

Antioxidant Properties

-

Phosphodiesterase (PDE) Regulation

Structure-Activity Relationships (SAR)

While specific SAR data for this compound is unavailable, general trends have been observed for the broader class of 2-aminothiazole-5-carboxamides:

-

Substitution at the 2-amino position: This position is crucial for activity and has been extensively modified to interact with the hinge region of kinase active sites.

-

The carboxamide linker: The amide bond is often involved in hydrogen bonding interactions with the target protein.

-

Substitution on the carboxamide nitrogen: The nature of the substituent on the amide nitrogen significantly influences potency, selectivity, and pharmacokinetic properties. The 3-hydroxypropyl group in the title compound introduces a polar, flexible chain that could potentially engage in hydrogen bonding and improve solubility.

Future Directions

This compound represents an under-explored molecule within a pharmacologically significant class of compounds. Future research should focus on:

-

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol and full characterization of the compound.

-

Biological Screening: Comprehensive screening against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.

-

In Vitro and In Vivo Studies: Evaluation of its efficacy in relevant cell-based assays and animal models of disease.

-

SAR Studies: Synthesis and evaluation of analogs to understand the contribution of the 3-hydroxypropyl moiety to its biological activity and properties.

Conclusion

This compound is a molecule with significant untapped potential. By leveraging the extensive knowledge of the 2-aminothiazole-5-carboxamide scaffold, this guide provides a framework for its synthesis, potential biological activities, and future research directions. Its structural features suggest that it could be a valuable tool for chemical biology and a starting point for the development of novel therapeutics. Further investigation is warranted to fully elucidate its chemical and biological properties.

References

- Kissei Pharmaceutical Co., Ltd. (n.d.). Patent Information for CAS 118643-34-8.

- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 15(12), 995–1017.

- Wityak, J., et al. (2008). The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor. Bioorganic & medicinal chemistry letters, 18(6), 1762–1767.

- Chen, P., et al. (2004). Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & medicinal chemistry letters, 14(24), 6061–6066.

- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.

- Sigma-Aldrich. (n.d.). This compound.

- Zhang, Q., et al. (2018).

- Kim, Y. J., Kwon, H. J., Han, S. Y., & Gong, Y. D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.

- Li, B., et al. (2010).

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

- Wityak, J., et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420–427.

- Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 7(33), 29193–29211.

- Bristol Myers Squibb Co. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.

- Google Patents. (n.d.). BE572218A.

Sources

- 1. 302964-24-5 | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Amides | Ambeed.com [ambeed.com]

- 2. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound, CasNo.1538218-73-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. achmem.com [achmem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery of (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl) thiazole-5-carboxamide (BMS-640994)-A potent and efficacious p38alpha MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Aminothiazole Derivatives for Drug Discovery

Foreword: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry. This five-membered heterocyclic scaffold, containing both sulfur and nitrogen, is not merely a synthetic curiosity but a "privileged structure" frequently identified in molecules with profound biological activity. Its unique electronic properties, hydrogen bonding capabilities, and rigid framework allow it to serve as an effective pharmacophore, interacting with a diverse array of biological targets. The clinical and commercial success of drugs like the anticancer agent Dasatinib and the broad-spectrum antiparasitic Nitazoxanide underscores the therapeutic potential embedded within this core structure.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deeper understanding of the primary synthetic pathways, the rationale behind experimental choices, and the strategic derivatization of the 2-aminothiazole core for the development of novel therapeutics. We will explore the foundational Hantzsch synthesis, delve into modern, more efficient methodologies, and contextualize these chemical strategies with their application in successful drug discovery programs.

The Cornerstone of 2-Aminothiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the 2-aminothiazole ring.[4][5] Its reliability, simplicity, and high yields have cemented its status as the go-to reaction for this class of compounds.[6] The core principle involves the condensation of an α-haloketone with a thioamide; for the synthesis of 2-aminothiazoles specifically, thiourea is the essential thioamide component.[6][7]

The Reaction Mechanism: A Step-by-Step Rationale

Understanding the Hantzsch mechanism is critical for troubleshooting and adapting the reaction to new substrates. It proceeds through a well-defined sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

-

Initial Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone. This displaces the halide ion in a classic SN2 reaction, forming an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The next key step involves the nucleophilic attack of one of the amino groups of the isothiouronium intermediate onto the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate.

-

Dehydration and Aromatization: The final step is the elimination of a water molecule (dehydration) from this intermediate. This process results in the formation of a stable, aromatic 2-aminothiazole ring.

The entire workflow is a self-validating system; the formation of the final aromatic product is the thermodynamic driving force of the reaction sequence.

Caption: The mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a field-proven method for synthesizing a model 2-aminothiazole derivative, demonstrating the practical application of the Hantzsch reaction.[6]

Materials:

-

2-Bromoacetophenone (5.0 mmol, 1.0 g)

-

Thiourea (7.5 mmol, 0.57 g)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (aqueous, 20 mL)

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea. Rationale: Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

-

Solvation and Heating: Add 5 mL of methanol to the vial. Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 70-80°C) for 30 minutes. Rationale: Heating accelerates the reaction rate, ensuring the cyclization and dehydration steps proceed to completion in a reasonable timeframe. Methanol is an excellent solvent for both reactants.

-

Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Work-up and Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A solid precipitate should form. Rationale: The product is initially formed as its hydrobromide salt. The sodium carbonate base neutralizes the acid, converting the salt to the free base, which is poorly soluble in water and precipitates out.

-

Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any remaining salts. Allow the solid to air-dry on a watch glass. The resulting 2-amino-4-phenylthiazole is typically of sufficient purity for further use.

Modern Synthetic Strategies and Derivatizations

While the Hantzsch synthesis is robust, concerns over the handling of lachrymatory α-haloketones have driven the development of alternative methods. Furthermore, for drug discovery, the ability to easily modify the core structure is paramount for structure-activity relationship (SAR) studies.

In Situ Halogenation: The Iodine-Mediated Approach

A significant advancement involves the in situ generation of the α-haloketone intermediate. This is commonly achieved by reacting a ketone (e.g., acetophenone) directly with thiourea in the presence of a halogenating agent like iodine.[8][9]

Advantages:

-

Safety: Avoids the isolation and handling of toxic and lachrymatory α-haloketones.

-

Efficiency: A one-pot procedure that simplifies the synthetic workflow.

-

Atom Economy: Reduces the number of synthetic steps and potential for material loss.

A catalytic version of this reaction has also been developed using catalytic amounts of iodine and iron, where the iron facilitates the regeneration of iodine for multiple catalytic cycles.[10]

Strategic Derivatization for SAR Studies

The 2-aminothiazole core offers multiple points for chemical modification, making it an ideal scaffold for library synthesis in drug discovery. The primary sites for derivatization are the exocyclic 2-amino group and the C5-position of the thiazole ring.

Key Derivatization Reactions:

-

N-Acylation: The 2-amino group readily undergoes acylation with acid chlorides or anhydrides to form stable amides. This is a crucial transformation in the synthesis of drugs like Nitazoxanide.[11][12]

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to a diverse range of urea and thiourea derivatives, which can serve as potent hydrogen bond donors and acceptors.[9]

-

C5-Position Modification: The substituent at the C5-position is determined by the choice of the α-haloketone starting material. For instance, using an α-haloketone with an ester group allows for the introduction of a C5-carboxamide, a key feature of the kinase inhibitor Dasatinib.[1]

Caption: Strategic points for chemical modification of the 2-aminothiazole scaffold.

Applications in Drug Discovery: From Bench to Bedside

The synthetic accessibility of 2-aminothiazoles directly translates to their successful application in drug discovery. By modifying the substituents on the core, medicinal chemists can fine-tune the molecule's properties to achieve high potency and selectivity for a specific biological target.

Case Study: Dasatinib, a Targeted Cancer Therapy

Dasatinib (Sprycel®) is a powerful oral kinase inhibitor used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] Its discovery was the result of extensive SAR studies built around the 2-aminothiazole scaffold, which was identified as a novel template for Src family kinase inhibitors.[1]

-

Core Scaffold: The central 2-aminothiazole ring acts as the structural anchor.

-

Key Interactions: The C5-carboxamide and the N-(2-chloro-6-methylphenyl) group are critical for binding to the ATP pocket of the target kinase. The complex side chain attached to the 2-amino group confers potency and influences the drug's kinase selectivity profile.[1]

Case Study: Nitazoxanide, a Broad-Spectrum Anti-Infective

Nitazoxanide (Alinia®) is a broad-spectrum agent effective against protozoa, helminths, and certain viruses.[3][13] Its synthesis is a prime example of the N-acylation strategy.

-

Synthesis: The core of its synthesis involves the acylation of 2-amino-5-nitrothiazole with o-acetylsalicyloyl chloride.[11][12] The 5-nitro group is crucial for its mechanism of action, which involves the reduction of the nitro group to a toxic radical species within anaerobic parasites.

Summary of Synthetic Methodologies

The choice of synthetic route depends on factors such as the availability of starting materials, scale, safety considerations, and the desired substitution pattern.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

| Hantzsch Synthesis | α-Haloketone, Thiourea | Heat, typically in an alcohol solvent (e.g., ethanol, methanol) | High yields, reliable, versatile, well-established[5][6] | Requires pre-synthesis of α-haloketones, which can be lachrymatory and toxic.[14] |

| Iodine-Mediated Synthesis | Ketone, Thiourea | Iodine (stoichiometric or catalytic), often heated | One-pot procedure, avoids handling of α-haloketones, safer[8][10] | May require optimization for different ketone substrates; iodine can be corrosive. |

| Multi-Component Reactions | Ketone, Thiourea, Halogen Source | Varies; can involve various catalysts and conditions | High efficiency, atom economy, rapid generation of molecular diversity[3] | Reaction discovery and optimization can be more complex. |

Conclusion

The 2-aminothiazole scaffold continues to be a highly productive platform for the discovery of new medicines. Its synthetic tractability, anchored by the foundational Hantzsch synthesis and expanded by modern, more efficient methods, allows for extensive chemical exploration. The ability to strategically derivatize the core at multiple positions enables the precise tuning of pharmacological properties, leading to potent and selective agents against a wide range of diseases. For the drug discovery professional, a thorough understanding of these synthetic methodologies is not just an academic exercise—it is the key to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

- Lombardo, L. J., et al. (2006). Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.

- Brehmer, D., et al. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. National Institutes of Health.

- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459.

- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.

- Various Authors. (n.d.). Biological and medicinal significance of 2-aminothiazoles. ResearchGate.

- Engel, M., et al. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health.

- Unknown Author. (n.d.). Design of 2-aminothiazole CHK1 inhibitors. ResearchGate.

- Bathula, S., et al. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Institutes of Health.

- Unknown Author. (n.d.). Thiazole. CUTM Courseware.

- Unknown Author. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP.

- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.

- Unknown Author. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.

- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

- Unknown Author. (2010). Hantzsch Thiazole Synthesis. Scribd.

- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate.

- Kurasov, D., & Nenajdenko, V. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.

- Unknown Author. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

- Ayati, A., et al. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate.

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Unknown Author. (n.d.). Thiazole synthesis. Organic Chemistry Portal.

- Guo, Z., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed.

- Gholap, S. S., et al. (n.d.). New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents. National Institutes of Health.

- Unknown Author. (2025). Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity. RSC Publishing.

- Unknown Author. (n.d.). A kind of preparation method of nitazoxanide. Google Patents.

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation cont ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07232H [pubs.rsc.org]

- 4. synarchive.com [synarchive.com]

- 5. scribd.com [scribd.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. mdpi.com [mdpi.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101602744B - A kind of preparation method of nitazoxanide - Google Patents [patents.google.com]

- 13. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, recognized for its versatile biological activities.[1][2] This structural motif is a cornerstone in a variety of clinically approved drugs and a vast array of compounds under investigation for therapeutic use.[3][4][5] Its prevalence stems from its ability to engage with a wide range of biological targets through diverse interaction modes, leading to applications in oncology, neurodegenerative diseases, and infectious diseases.[3][6][7] This guide provides a detailed exploration of the primary mechanisms through which 2-aminothiazole derivatives exert their pharmacological effects, offering field-proven insights for professionals in drug development.

Section 1: The Dominant Paradigm - Protein Kinase Inhibition

The most extensively documented mechanism of action for 2-aminothiazole compounds is the inhibition of protein kinases.[8] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 2-aminothiazole scaffold serves as an effective "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, a characteristic feature of Type I kinase inhibitors.[9]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Aberrant activity of cyclin-dependent kinases (CDKs) is a frequent driver of tumorigenesis.[10] Several 2-aminothiazole derivatives have been developed as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[11][12]

A prime example is the inhibition of the CDK4/6-Cyclin D complex. In a normal G1 phase of the cell cycle, this complex phosphorylates the Retinoblastoma (Rb) protein. This hyperphosphorylation releases the transcription factor E2F, allowing it to activate the transcription of genes necessary for S-phase entry.[13] Selective 2-aminothiazole-based CDK4/6 inhibitors block this phosphorylation event.[10] By maintaining Rb in its hypophosphorylated, active state, the inhibitor ensures E2F remains sequestered, thereby inducing G1 cell cycle arrest and preventing cancer cell proliferation.[10][13]

Logical Workflow: CDK4/6 Inhibition by 2-Aminothiazole Compounds

Caption: CDK4/6 Inhibition Pathway by 2-Aminothiazole Derivatives.

Aurora Kinases: Disrupting Mitosis

Aurora kinases (A, B, and C) are essential for proper mitotic progression, regulating events like centrosome maturation and chromosome segregation.[1] Their overexpression is linked to tumorigenesis.[1] 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[14][15] Inhibition of Aurora B, for example, disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation, ultimately resulting in aneuploidy and cell death.[1]

Multi-Targeted Kinase Inhibition: The Case of Dasatinib

The 2-aminothiazole scaffold is a core component of several multi-targeted kinase inhibitors, most notably Dasatinib.[3][16] Dasatinib is a potent inhibitor of the Abl and Src family kinases, making it a crucial therapy for chronic myelogenous leukemia (CML).[3][16] Its mechanism involves binding to the ATP pocket of the BCR-Abl fusion protein, inhibiting the downstream signaling that drives leukemic cell proliferation.

| Drug Name | Primary Kinase Target(s) | Therapeutic Indication | Reference |

| Dasatinib | BCR-Abl, Src family, c-Kit | Chronic Myelogenous Leukemia (CML) | [3][16] |

| Alpelisib | PI3Kα | Advanced Breast Cancer | [3] |

| SNS-032 | CDK2, 7, 9 | Investigational (Cancer) | [3] |

| CYC116 | Aurora A/B, VEGFR2 | Investigational (Cancer) | [3] |

Allosteric Modulation: A Novel Approach for CK2

While most 2-aminothiazole kinase inhibitors are ATP-competitive, a novel class has been identified that acts as allosteric modulators of protein kinase CK2.[17] These compounds bind to a pocket outside the highly conserved ATP-binding site, stabilizing an inactive conformation of the enzyme.[17][18] This non-ATP-competitive mode of action offers the potential for greater selectivity, a significant advantage in kinase drug discovery.[17]

Section 2: Combating Neurodegeneration - The Anti-Prion Mechanism

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded, infectious isoform of the prion protein (PrP), known as PrPSc.[6] 2-aminothiazole compounds have emerged as a promising therapeutic class for these currently untreatable diseases.[19][20][[“]]

The primary mechanism of action is the inhibition of new PrPSc formation.[6] Experimental evidence suggests that these compounds do not act by disaggregating existing PrPSc or by altering the expression levels of the normal cellular prion protein (PrPC).[6] Instead, they appear to interfere with the conversion process of PrPC to PrPSc, possibly by binding directly to PrP or an auxiliary factor required for the conformational change.[6] This activity has established 2-aminothiazoles as lead compounds for efficacy studies in animal models of prion disease.[6][19]

Experimental Protocol: PrPSc Formation Inhibition Assay (ELISA-based)

This protocol outlines a high-throughput method to screen for compounds that inhibit PrPSc formation in infected cells.[22]

-

Cell Culture: Plate prion-infected neuroblastoma cells (e.g., ScN2a) in 96-well microtiter plates and allow them to adhere.

-

Compound Treatment: Add 2-aminothiazole derivatives at various concentrations to the cells and incubate for a period (e.g., 72 hours) to allow for cell division and potential inhibition of new PrPSc formation.

-

Cytotoxicity Assay (Parallel Plate): On a parallel plate, assess cell viability using a method like the Calcein-AM assay to ensure that any reduction in PrPSc is not due to cell death.[19][22]

-

Cell Lysis: Lyse the cells from the primary plate to release cellular proteins.

-

Proteinase K (PK) Digestion: Treat the cell lysates with Proteinase K. This enzyme digests the normal PrPC but only truncates the N-terminus of the protease-resistant PrPSc.

-

Precipitation & Denaturation: Precipitate the remaining proteins (including PrPSc) and then denature them to expose antibody epitopes.

-

ELISA Detection: Coat a 96-well ELISA plate with a capture antibody for PrP. Add the denatured lysates, followed by a detection antibody. Use a substrate that produces a colorimetric or chemiluminescent signal.

-

Data Analysis: Quantify the PrPSc levels by measuring the signal. A reduction in signal in compound-treated wells compared to vehicle controls indicates inhibition of PrPSc formation. Calculate EC50 values for active compounds.

Section 3: Antimicrobial Mechanisms of Action

2-aminothiazole derivatives exhibit broad-spectrum antimicrobial activity, with distinct mechanisms proposed for their antibacterial and antifungal effects.[1][23]

Antibacterial Action: Targeting Cell Wall Synthesis

Molecular docking studies suggest that the antibacterial activity of some 2-aminothiazole compounds involves the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[24][25] MurB is a crucial enzyme in the cytoplasmic steps of bacterial peptidoglycan synthesis, which is essential for the integrity of the bacterial cell wall. By inhibiting MurB, these compounds disrupt cell wall formation, leading to bacterial cell death.

Antifungal Action: Disrupting Fungal Membrane Integrity

The proposed mechanism for antifungal activity is the inhibition of lanosterol 14α-demethylase (CYP51).[24][25] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of CYP51 depletes ergosterol and leads to the accumulation of toxic sterol intermediates, disrupting membrane integrity and function, ultimately inhibiting fungal growth.

Diagram: Proposed Antimicrobial Mechanisms

Caption: Proposed Mechanisms of Antimicrobial Action.

Conclusion

The 2-aminothiazole scaffold represents a truly "privileged" structure in drug discovery, not due to a single, universal mechanism, but because of its remarkable versatility. Its ability to act as a potent hinge-binding motif has made it a mainstay in the development of kinase inhibitors for oncology. Simultaneously, its unique chemical properties enable interference with protein misfolding pathways in neurodegenerative diseases and inhibition of essential enzymes in microbial pathogens. The diverse mechanisms outlined in this guide—from competitive and allosteric enzyme inhibition to the disruption of macromolecular synthesis and protein aggregation—underscore the therapeutic potential of this core structure. For drug development professionals, a deep understanding of these distinct modes of action is critical for the rational design of next-generation 2-aminothiazole derivatives with enhanced potency, selectivity, and clinical efficacy.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Sayed, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

-

Ghasemi, H., & Zarrin, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

-

Gever, J., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. Journal of Virology, 84(7), 3408-3417. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]

-

Renslo, A. R., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. ACS Medicinal Chemistry Letters, 2(2), 170-174. [Link]

-

Li, Z., et al. (2013). 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease. ChemMedChem, 8(5), 847-57. [Link]

-

Singh, P., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 22(1), 40-52. [Link]

-

Hirai, H., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Investigational New Drugs, 28(2), 133-142. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]

-

Hirai, H., et al. (2009). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Cell Cycle, 8(23), 3868-3876. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. [Link]

-

Gever, J., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Consensus. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Gozzi, G., et al. (2015). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 101, 653-663. [Link]

-

Pevarello, P., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(15), 3367-3380. [Link]

-

Gever, J., et al. (2010). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. ResearchGate. [Link]

-

Betzi, S., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Structure, 23(7), 1234-1244. [Link]

- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Ghasemi, H., & Zarrin, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

-

Ghasemi, H., & Zarrin, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. [Link]

-

Creative Biolabs. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Creative Biolabs. [Link]

-

Pevarello, P., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Bohrium. [Link]

-

Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1284-1294. [Link]

-

ResearchGate. (2021). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

-

Taylor & Francis. (2018). 2-aminothiazole – Knowledge and References. Taylor & Francis. [Link]

-

Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

-

Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. [Link]

-

Engel, M., et al. (2017). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 60(21), 8849-8865. [Link]

-

Li, Z., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. ChemMedChem, 8(5), 847-857. [Link]

-

Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

-

ResearchGate. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

-

Khan, I., et al. (2020). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Bioorganic Chemistry, 102, 104085. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

-

Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

-

Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 9. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Aminothiazoles with improved pharmacotherapeutic properties for treatment of prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. consensus.app [consensus.app]

- 22. researchgate.net [researchgate.net]

- 23. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. tandfonline.com [tandfonline.com]

Navigating the Therapeutic Potential of the 2-Aminothiazole-5-Carboxamide Scaffold: A Technical Guide for Drug Discovery Professionals

An In-Depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

Preamble: The Quest for Specificity and the Power of the Scaffold

Researchers engaged in the discovery and development of novel therapeutics often encounter compounds of interest with limited publicly available biological data. One such molecule is 2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide . While this specific entity is commercially available, a comprehensive review of the scientific literature reveals a notable absence of detailed studies on its biological activity, mechanism of action, or therapeutic potential. This guide, therefore, pivots to a more instructive and impactful focus: the 2-aminothiazole-5-carboxamide core scaffold . This structural motif is a cornerstone in a multitude of biologically active compounds, particularly in the realm of oncology. By understanding the well-established activities and structure-activity relationships of this scaffold, researchers can infer the potential of and design experimental strategies for novel derivatives like this compound.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the biological landscape of the 2-aminothiazole-5-carboxamide scaffold. We will explore its significance as a privileged structure in medicinal chemistry, delve into its primary mechanisms of action as kinase inhibitors, and provide actionable experimental protocols for its evaluation.

The 2-Aminothiazole Scaffold: A Privileged Motif in Drug Discovery

The 2-aminothiazole ring is a heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is a key component in a range of clinically approved drugs and investigational agents. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking, making it an ideal building block for designing potent and selective inhibitors.

The addition of a carboxamide group at the 5-position of the thiazole ring further enhances its drug-like properties. The carboxamide functional group is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic profiles and target engagement through additional hydrogen bonding opportunities.

Mechanism of Action: Targeting the Kinome

A predominant theme in the biological activity of 2-aminothiazole-5-carboxamide derivatives is their function as kinase inhibitors . Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Inhibition of Tyrosine Kinases in Oncology

Numerous studies have demonstrated the potent inhibitory activity of 2-aminothiazole-5-carboxamide derivatives against various tyrosine kinases implicated in cancer progression.

-

Bcr-Abl: The breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). The landmark anticancer drug Dasatinib , a potent Bcr-Abl inhibitor, features a 2-aminothiazole-5-carboxamide core. This highlights the scaffold's effectiveness in targeting this critical oncoprotein.[3]

-

Src-Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Their aberrant activation is linked to the development and progression of various solid tumors. Several 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have been developed as potent inhibitors of Src-family kinases, such as p56(Lck).

-

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met axis is a key driver in many cancers. Thiazole carboxamide derivatives have been designed and synthesized as potential c-Met kinase inhibitors.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the propagation of oncogenic signals.

Experimental Validation: A Step-by-Step Approach

For researchers investigating novel 2-aminothiazole-5-carboxamide derivatives, a systematic approach to characterizing their biological activity is crucial. The following section outlines key experimental protocols.

Synthesis of 2-Aminothiazole-5-Carboxamide Derivatives

The synthesis of this class of compounds is well-established and typically follows the Hantzsch thiazole synthesis.

Protocol: General Synthesis of 2-Amino-N-substituted-thiazole-5-carboxamides

-

Amide Formation: React a suitable amine with an appropriate acyl chloride to form the corresponding amide.

-

Bromination: Brominate the α-position of the carbonyl group in the newly formed amide using a brominating agent such as N-bromosuccinimide (NBS).

-

Cyclization: React the α-bromo amide with thiourea in a suitable solvent (e.g., ethanol) under reflux to yield the 2-aminothiazole-5-carboxamide derivative.

-

Purification: Purify the final product using column chromatography or recrystallization.

In Vitro Biological Evaluation

3.2.1. Antiproliferative Assays

The initial assessment of a compound's anticancer potential involves determining its effect on the proliferation of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., K562 for CML, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2.2. Kinase Inhibition Assays

To determine the specific molecular target of the compound, in vitro kinase inhibition assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for Bcr-Abl)

-

Assay Setup: In a 96-well plate, combine the recombinant kinase (e.g., Bcr-Abl), a specific peptide substrate, and ATP.

-

Compound Addition: Add the test compound at various concentrations.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Cellular Mechanism of Action Studies

Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Structure-Activity Relationship (SAR) Insights

The extensive research on 2-aminothiazole-5-carboxamide derivatives has yielded valuable SAR insights that can guide the design of new, more potent, and selective compounds. For instance, in the context of Dasatinib analogs, the nature of the substituent at the 2-amino position is critical for potent Bcr-Abl inhibition.[3] Similarly, modifications to the carboxamide moiety can influence solubility, cell permeability, and target engagement.

Future Directions and Conclusion

The 2-aminothiazole-5-carboxamide scaffold remains a highly attractive starting point for the development of novel therapeutics, particularly in oncology. While the specific biological activity of this compound is not yet detailed in the public domain, the wealth of information on related compounds provides a strong foundation for its investigation.

Future research in this area will likely focus on:

-

Target Selectivity: Designing derivatives with improved selectivity profiles to minimize off-target effects.

-

Dual-Target Inhibitors: Exploring the potential of this scaffold to inhibit multiple key signaling pathways simultaneously.

-

Overcoming Drug Resistance: Developing novel analogs that are effective against drug-resistant cancer cell lines.

References

- 1. This compound, CasNo.1538218-73-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Thiazole-5-Carboxamides: A Technical Guide for Drug Discovery

Introduction: The Thiazole-5-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules.[1][2] When incorporated into the thiazole-5-carboxamide scaffold, it gives rise to a class of compounds with a remarkable breadth of pharmacological activities. This versatility stems from the scaffold's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Thiazole-5-carboxamide derivatives have demonstrated significant potential as anticancer[3][4], anti-inflammatory[5], and antimicrobial agents, as well as potent and selective kinase inhibitors.[6][7][8]

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of thiazole-5-carboxamides. It is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of how structural modifications to this core influence biological activity. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a cohesive analysis of SAR data to guide the design of next-generation therapeutics.

Core Scaffold and Key Interaction Points

The thiazole-5-carboxamide core presents three primary regions for chemical modification, each playing a critical role in modulating the compound's physicochemical properties and its interaction with biological targets. Understanding the impact of substitutions at these positions is fundamental to rational drug design.

Caption: Core thiazole-5-carboxamide scaffold highlighting key positions for substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazole-5-carboxamides can be finely tuned by strategic modifications at the C2, C4, and amide nitrogen positions. This section will systematically dissect the SAR at each of these points, drawing on examples from the literature.

Substitutions at the C2 Position: The Gateway to Target Engagement

The substituent at the C2 position of the thiazole ring often plays a pivotal role in establishing key interactions with the target protein, particularly in the context of kinase inhibition. This position frequently projects into the hydrophobic regions of ATP-binding pockets.

-

Aromatic and Heteroaromatic Rings: The introduction of substituted or unsubstituted phenyl rings at the C2 position is a common strategy. For instance, in a series of anticancer agents, a 2-(2-chlorophenyl) group was found to be favorable for activity against various cancer cell lines.[4][9] The nature and position of substituents on this phenyl ring can significantly impact potency. Electron-withdrawing groups, such as halogens, are often well-tolerated and can enhance activity.

-

Aminoheteroaryl Groups: For Src-family kinase p56(Lck) inhibitors, 2-(aminoheteroaryl) substituents have proven to be highly effective.[6] These groups can form crucial hydrogen bonds within the kinase hinge region, a common binding motif for kinase inhibitors.

-

Alkyl and Substituted Alkyl Groups: While less common for kinase inhibitors, smaller alkyl or thioether groups at the C2 position have been explored for other applications, such as fungicidal agents.[10]

| C2-Substituent | Biological Target | Observed Effect on Activity | Reference |

| 2-Chlorophenyl | Cancer Cell Lines | Increased anticancer activity | [4][9] |

| Aminoheteroaryl | p56(Lck) Kinase | Potent inhibition | [6] |

| Methylthio | Rhizoctonia solani | Potent fungicidal activity | [10] |

Modifications at the C4 Position: Influencing Selectivity and Physicochemical Properties

The C4 position of the thiazole ring is often solvent-exposed and provides an opportunity to modulate the compound's physicochemical properties, such as solubility and metabolic stability, which in turn can affect selectivity and overall in vivo efficacy.

-

Small Alkyl Groups: A methyl group at the C4 position is a frequent feature in many active thiazole-5-carboxamides, contributing to a favorable balance of lipophilicity and potency.[5]

-

Trifluoromethyl Group: The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability and cell permeability. In several series of thiazole-5-carboxamides, a C4-CF₃ group has been associated with potent biological activity.[9][11]

-

Hydrogen: An unsubstituted C4 position (R² = H) can also be optimal, depending on the specific target and the nature of the other substituents.

| C4-Substituent | Biological Target | Observed Effect on Activity | Reference |

| Methyl | COX Enzymes | Potent inhibition | [5] |

| Trifluoromethyl | Cancer Cell Lines | Increased anticancer activity | [9] |

| Hydrogen | p38 MAPK | Potent inhibition | [8] |

The Amide Substituent (N-R³): A Key Determinant of Potency and Pharmacokinetics

The amide moiety is a critical hydrogen-bonding donor and acceptor, and the nature of the N-substituent (R³) profoundly influences the compound's interaction with the target, as well as its pharmacokinetic profile.

-

Substituted Aryl Rings: A wide variety of substituted aryl and heteroaryl rings have been explored as N-substituents. The substitution pattern on this ring is crucial for potency. For example, in a series of p38α MAP kinase inhibitors, an N-(2-methyl-5-(methylcarbamoyl)phenyl) group was identified as being optimal for potent and efficacious inhibition.[8]

-

Lipophilic Groups: In a series of antioxidant thiazole-carboxamides, the presence of a lipophilic tert-butyl group on the N-phenyl ring was shown to significantly enhance antioxidant potency, likely by improving membrane penetration.[12][13]

-

Chain-like and Aliphatic Groups: For Akt kinase inhibitors, N-substituents like (1-amino-3-phenylpropan-2-yl) have been identified as potent, demonstrating that non-aromatic and more flexible side chains can also lead to high-affinity binders.[8][14]

| N-Substituent (R³) | Biological Target | Observed Effect on Activity | Reference |

| 2-Methyl-5-(methylcarbamoyl)phenyl | p38α MAPK | Potent and orally efficacious inhibition | [8] |

| 4-tert-Butylphenyl | Antioxidant (DPPH assay) | High antioxidant potency | [12][13] |

| 1-Amino-3-phenylpropan-2-yl | Akt Kinase | Potent pan-Akt inhibition | [8][14] |

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To translate the theoretical SAR insights into practice, this section provides detailed, step-by-step methodologies for the synthesis of a representative thiazole-5-carboxamide and for a key biological assay.

Synthesis of a Representative N-Aryl-Thiazole-5-Carboxamide

This protocol outlines a common and effective method for the synthesis of N-aryl-thiazole-5-carboxamides, proceeding through the formation of a thiazole-5-carboxylic acid intermediate followed by amide coupling.

Caption: A generalized workflow for the synthesis of N-aryl-thiazole-5-carboxamides.

Step 1: Ester Hydrolysis to the Carboxylic Acid

-

Dissolution: Dissolve the starting ethyl 2-substituted-4-substituted-thiazole-5-carboxylate in a mixture of methanol and water.

-

Saponification: Add an excess of sodium hydroxide (NaOH) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Remove the methanol under reduced pressure. Acidify the aqueous residue with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

Causality: The basic hydrolysis of the ester is a robust and high-yielding method to generate the carboxylic acid, which is the necessary precursor for the subsequent amide coupling reaction.

Step 2: Amide Coupling with an Aryl Amine

-

Activation of the Carboxylic Acid: Dissolve the thiazole-5-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester intermediate.

-

Amine Addition: To the activated acid solution, add the desired substituted aryl amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Reaction Progression: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

-

Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality: The use of coupling agents like EDC and HOBt efficiently activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and allowing for the formation of the amide bond under mild conditions. DIPEA acts as a base to neutralize the HCl generated during the reaction.[15]

In Vitro p38α MAPK Inhibition Assay

This protocol describes a common method to evaluate the inhibitory activity of thiazole-5-carboxamide derivatives against p38α mitogen-activated protein kinase (MAPK).

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate (e.g., ATF2) by the p38α MAPK enzyme. The level of phosphorylation is typically quantified using an antibody that specifically recognizes the phosphorylated form of the substrate.

Step-by-Step Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant active p38α MAPK and its substrate (e.g., ATF2) in a suitable kinase assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test thiazole-5-carboxamide derivatives in dimethyl sulfoxide (DMSO) and then dilute further into the kinase assay buffer.

-

Kinase Reaction Initiation: In a 96-well plate, add the p38α MAPK enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based format with a phospho-specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or by Western blotting.[13]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay results. A known p38 MAPK inhibitor (e.g., SB203580) should also be included as a reference compound to ensure the assay is performing as expected.[13]

Mechanism of Action: A Focus on Kinase Inhibition

Many thiazole-5-carboxamide derivatives exert their biological effects by acting as protein kinase inhibitors. The p38 MAPK signaling pathway, which is involved in inflammatory responses and cellular stress, is a prominent target.

Caption: Inhibition of the p38 MAPK signaling pathway by thiazole-5-carboxamides.

Thiazole-5-carboxamide inhibitors of p38 MAPK are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates like ATF2.[8][16] The thiazole core, along with the strategically placed substituents, forms a network of hydrogen bonds and hydrophobic interactions within the active site, leading to potent and often selective inhibition.

Conclusion and Future Directions

The thiazole-5-carboxamide scaffold is a highly versatile and privileged structure in medicinal chemistry, with a proven track record in the development of potent and selective modulators of various biological targets. The extensive body of research on this scaffold has provided a solid foundation of structure-activity relationship data that can guide the rational design of novel therapeutic agents.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms or other targets to minimize off-target effects.

-

Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better in vivo efficacy and safety.

-

Exploring New Biological Targets: Expanding the therapeutic applications of thiazole-5-carboxamides by screening them against a wider range of biological targets.

By leveraging the insights presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New thiazole carboxamides as potent inhibitors of Akt kinases - East China Normal University [pure.ecnu.edu.cn]

The 2-Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 2-aminothiazole (2-AT) moiety is a preeminent example of a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically successful drugs and a vast library of biologically active compounds.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties, including its capacity for multiple hydrogen bonding interactions, metabolic stability, and synthetic tractability. This guide provides a comprehensive exploration of the 2-aminothiazole core, delving into its synthesis, multifaceted biological activities, and structure-activity relationships (SAR). We will examine its role in targeting key protein families, particularly kinases, and its application across diverse therapeutic areas including oncology, infectious diseases, and neurology. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the rational design of next-generation therapeutics based on this versatile scaffold.

The Enduring Significance of the 2-Aminothiazole Core

The 2-aminothiazole is a five-membered heterocyclic ring containing both sulfur and nitrogen, with an exocyclic amine group at the C2 position.[4] This arrangement is not merely a synthetic curiosity; it confers a set of properties that make it exceptionally valuable for molecular recognition within biological systems. The endocyclic nitrogen and the exocyclic amine act as key hydrogen bond donors and acceptors, allowing the scaffold to function as a versatile "hinge-binder" in many enzyme active sites, particularly within the ATP-binding pocket of kinases.[5][6]

Its importance is underscored by its presence in a range of FDA-approved drugs, demonstrating its therapeutic applicability and favorable safety profile. Notable examples include:

-

Dasatinib: A potent pan-Src/Abl kinase inhibitor for treating chronic myelogenous leukemia (CML).[7][8]

-

Alpelisib: A PI3K inhibitor used in the treatment of certain types of breast cancer.[7][9]

-

Famotidine: A histamine H2 receptor antagonist used to treat peptic ulcers.[2][8]

-

Meloxicam: A non-steroidal anti-inflammatory drug (NSAID).[2]

-

Cefdinir: A third-generation cephalosporin antibiotic.[2][4]

This broad spectrum of activity, from anticancer to anti-inflammatory and antimicrobial, cements the 2-aminothiazole's status as a foundational building block in the pharmacopeia.[2][10]

Synthesis and Chemical Diversification

The synthetic accessibility of the 2-aminothiazole scaffold is a primary driver of its widespread use. The Hantzsch thiazole synthesis, first reported in 1887, remains the most robust and widely utilized method for constructing the core ring system.[7][11]

The Hantzsch Thiazole Synthesis: Mechanism and Protocol

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or related thioamide derivative.[12] The causality of this reaction lies in the nucleophilicity of the sulfur atom in thiourea attacking the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: General Hantzsch Synthesis of a 4-Aryl-2-aminothiazole

This protocol is a self-validating system for the synthesis of a foundational 2-aminothiazole derivative.

-